molecular formula C21H18N4O2S B2726464 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-13-7

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2726464
CAS No.: 496019-13-7
M. Wt: 390.46
InChI Key: SOGZWJIEQUPRBQ-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituents such as ethoxyphenyl and pyridinyl groups

Mechanism of Action

Target of Action

The primary target of the compound 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes.

Mode of Action

This compound interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in the cell cycle and other cellular processes.

Biochemical Pathways

The inhibition of CDK8 by this compound affects various biochemical pathways. CDK8 is involved in the regulation of gene transcription, and its inhibition can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Pharmacokinetics

The compound has been described as having a good pk profile , suggesting it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK8. This can lead to changes in cell cycle progression, potentially inducing cell cycle arrest and apoptosis . The compound has also been described as having high in vitro activity and showing the highest in vivo efficacy in a series of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the isomerization of 2-(2-R-ethylthio-2-oxo)-3-pyridyl cyanides obtained by alkylation from substituted 3-cyano-2(1H)-pyridinethiones by α-halomethyl ketones in an alkaline medium. This is followed by the formation of 3-aminothieno[2,3-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can produce a wide range of substituted thienopyridine compounds .

Scientific Research Applications

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to inhibit CDK8 and its applications in both medicinal chemistry and material science highlight its versatility and importance in research .

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-2-27-17-6-4-3-5-16(17)24-20(26)19-18(22)14-7-8-15(25-21(14)28-19)13-9-11-23-12-10-13/h3-12H,2,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGZWJIEQUPRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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